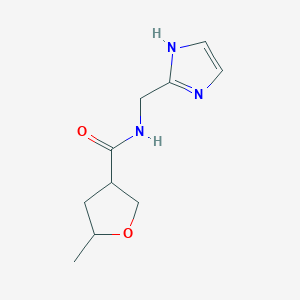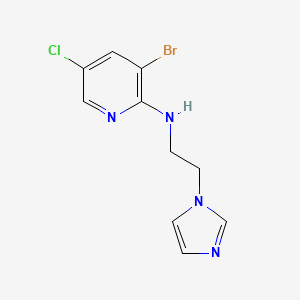![molecular formula C8H10BrClN2O B6645816 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H10BrClN2O. It is also known as BCPAO or 3-bromo-5-chloro-2-(isopropylamino)pyridine-1-ol. This compound is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in cellular metabolism. It may also interact with certain receptors in the nervous system, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and physiological effects:
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, it has been shown to have neuroprotective effects, reducing the damage caused by stroke and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as well as a reference standard for analytical chemistry. It also has a range of biological activities, making it useful for studying cellular metabolism, cancer biology, and neuroscience. However, one limitation of using this compound is its toxicity. It can be harmful if ingested or inhaled, and should be handled with care in the laboratory.
Zukünftige Richtungen
There are many potential future directions for research on 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Researchers may also explore its use as a catalyst in organic synthesis, or its potential as a tool for studying cellular metabolism and signaling pathways. In addition, future research may focus on improving the synthesis method and optimizing the reaction conditions to increase the yield and purity of the product.
Synthesemethoden
The synthesis of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol involves the reaction of 3-bromo-5-chloropyridine-2-amine with isopropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile under controlled conditions of temperature and pressure. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is widely used in scientific research for its unique properties and applications. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reference standard in analytical chemistry for the identification and quantification of related compounds. In addition, it is used as a ligand in the development of new catalysts for organic synthesis.
Eigenschaften
IUPAC Name |
1-[(3-bromo-5-chloropyridin-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(13)3-11-8-7(9)2-6(10)4-12-8/h2,4-5,13H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISMGQPPHBAWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=N1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)


![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)



![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)

![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)


![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)